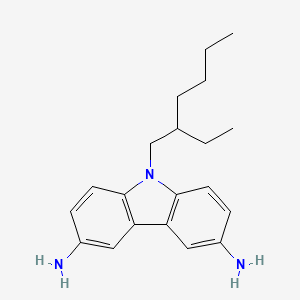
9-(2-Ethylhexyl)-9H-carbazole-3,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Ethylhexyl)-9H-carbazole-3,6-diamine: is an organic compound belonging to the class of carbazoles. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their interesting photophysical properties. This compound is primarily synthesized for scientific research purposes due to its unique properties that make it valuable in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Ethylhexyl)-9H-carbazole-3,6-diamine typically involves the formylation reaction of 9-(2-ethylhexyl)carbazole with different formylating agents. The reaction conditions often include the use of high-boiling solvents such as xylene and are characterized by Suzuki coupling . The copolymers exhibited very good thermal and oxidation stability .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of high-boiling solvents and coupling reactions are common in industrial production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9-(2-Ethylhexyl)-9H-carbazole-3,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Halogenating Agents: Common halogenating agents include chlorine (Cl₂) and bromine (Br₂).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated carbazole derivatives.
Scientific Research Applications
Chemistry: 9-(2-Ethylhexyl)-9H-carbazole-3,6-diamine is used in the synthesis of donor-acceptor copolymers, which are extensively studied for their potential in photonic and electronic applications . These copolymers are used in light-emitting devices (LEDs), photovoltaic devices (PVDs), field-effect transistors, sensors, and electrochromic devices .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of organic electronics, including hole-transport materials in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). It is also used in photocatalysis for hydrogen evolution and organic transformations due to its light-harvesting properties.
Mechanism of Action
The mechanism of action of 9-(2-Ethylhexyl)-9H-carbazole-3,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s electron-donating properties and ability to form stable films make it effective in various applications. For example, in organic electronics, it acts as a hole-transport material, facilitating the movement of positive charges within the device. In photocatalysis, it absorbs light and generates excited states that can drive chemical reactions.
Comparison with Similar Compounds
9-(2-Ethylhexyl)carbazole: This compound is similar in structure but lacks the diamine functional groups.
Dibenzothiophene-5,5-dioxide: Another donor unit used in donor-acceptor copolymers.
4,7-Bis(4′-(2-octyldodecyl)thiophen-2′-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: A building block used in similar copolymers.
Uniqueness: 9-(2-Ethylhexyl)-9H-carbazole-3,6-diamine is unique due to its specific combination of the carbazole core with diamine functional groups and the 2-ethylhexyl side chain. This unique structure imparts specific electronic and photophysical properties that make it valuable in various scientific and industrial applications.
Properties
CAS No. |
675603-82-4 |
|---|---|
Molecular Formula |
C20H27N3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
9-(2-ethylhexyl)carbazole-3,6-diamine |
InChI |
InChI=1S/C20H27N3/c1-3-5-6-14(4-2)13-23-19-9-7-15(21)11-17(19)18-12-16(22)8-10-20(18)23/h7-12,14H,3-6,13,21-22H2,1-2H3 |
InChI Key |
YLUSHPDONAYNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B14209469.png)
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)

![4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide](/img/structure/B14209483.png)
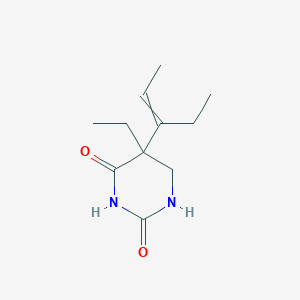
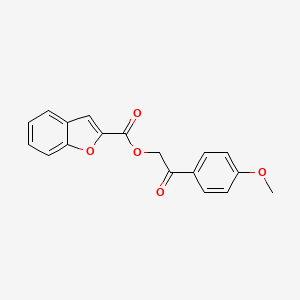
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)
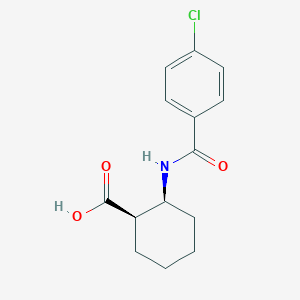


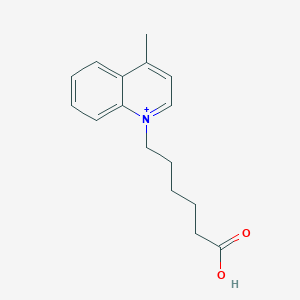
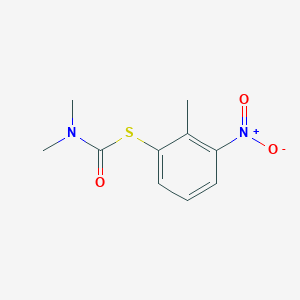
![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)
